molecular formula C8H5NO B6161575 2-ethynylpyridine-4-carbaldehyde CAS No. 1211536-16-1

2-ethynylpyridine-4-carbaldehyde

Cat. No.: B6161575
CAS No.: 1211536-16-1
M. Wt: 131.1
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Description

2-Ethynylpyridine-4-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethynyl (-C≡CH) group at the 2-position and a formyl (-CHO) group at the 4-position. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for metal-organic frameworks (MOFs) or pharmaceutical agents. The ethynyl group enables π-conjugation, enhancing electronic properties, while the aldehyde moiety provides a reactive site for further derivatization, such as condensation or nucleophilic addition reactions .

Properties

CAS No.

1211536-16-1

Molecular Formula

C8H5NO

Molecular Weight

131.1

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Hydrolysis of Imidazoline Derivatives

A solvent-free method for synthesizing 4-pyridinecarboxaldehyde involves reacting isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline intermediates, followed by reductive hydrolysis. For example, isonicotinic acid (26 g) and ethylenediamine (13.2 g) undergo stepwise heating to 260°C under inert gas, yielding 4-pyridine-2-imidazoline (87% yield). Subsequent reductive hydrolysis with sodium borohydride in ethanol at −10°C produces 4-pyridinecarboxaldehyde (88% yield). This method avoids costly catalysts and minimizes byproducts, making it scalable for industrial use.

Chlorination-Hydrolysis of 2-Picoline Derivatives

An alternative route starts with 2-picoline, which undergoes chlorination using trichloroisocyanurate (TCICA) in dichloromethane to form 2-chloromethylpyridine. Alkaline hydrolysis (e.g., NaOH at 90°C) then converts the chloromethyl group to an aldehyde, yielding 2-pyridinecarboxaldehyde (90% yield). While this method is efficient for 2-substituted aldehydes, adapting it to the 4-position requires regioselective directing groups or protective strategies.

Ethynylation Techniques for Introducing the Alkyne Moiety

Sonogashira Coupling with Terminal Alkynes

The Sonogashira cross-coupling reaction is widely used to introduce ethynyl groups into aromatic systems. For 2-ethynylpyridine-4-carbaldehyde, a palladium-copper catalytic system (e.g., Pd(PPh₃)₄/CuI) facilitates coupling between 4-bromopyridine-4-carbaldehyde and trimethylsilylacetylene (TMSA). After deprotection with K₂CO₃ in methanol, the desired product is obtained in 75–80% yield. Key parameters include:

  • Catalyst loading : 2–5 mol% Pd for optimal activity.

  • Solvent : Mixtures of THF and triethylamine ensure solubility and base stability.

  • Temperature : Reactions proceed at 60–80°C under nitrogen.

Direct Alkynylation via Elimination Reactions

Ethynyl groups can also be introduced through dehydrohalogenation of vicinal dihalides or elimination of HX from β-haloaldehydes. For example, treatment of 4-bromo-2-(2-chlorovinyl)pyridine with a strong base (e.g., t-BuOK) in DMF induces elimination, forming the ethynyl group. This method avoids transition metals but requires precise control of reaction conditions to prevent polymerization.

Integrated Approaches for this compound Synthesis

Sequential Formylation-Ethynylation

A two-step protocol first synthesizes pyridine-4-carbaldehyde via reductive hydrolysis, followed by ethynylation using Sonogashira coupling. This approach achieves an overall yield of 65–70%, with the aldehyde group requiring protection (e.g., as an acetal) during the coupling step to prevent side reactions.

One-Pot Tandem Reactions

Emerging methods combine formylation and ethynylation in a single pot. For instance, a Pd-catalyzed carbonylative coupling of 4-iodopyridine with acetylene gas under CO atmosphere (1 atm) generates the aldehyde and ethynyl groups simultaneously. While promising (50–60% yield), this method demands high-pressure equipment and rigorous exclusion of moisture.

Experimental Data and Comparative Analysis

Table 1. Yield and Conditions for Key Methods

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Yield (%)
Reductive HydrolysisIsonicotinic acidNaBH₄−1088
Sonogashira Coupling4-Bromopyridine-4-carbaldehydePd(PPh₃)₄/CuI8078
Chlorination-Hydrolysis2-PicolineTCICA/NaOH9090
Tandem Carbonylation4-IodopyridinePd(OAc)₂/CO10055

Optimization Strategies and Challenges

Enhancing Regioselectivity

The para-position of pyridine is electronically deactivated, complicating direct formylation. Directed ortho-metalation (DoM) strategies using Lewis acids (e.g., AlCl₃) or directing groups (e.g., –OMe) improve regioselectivity but add synthetic steps.

Minimizing Byproduct Formation

Common byproducts include dimerized alkynes and over-oxidized aldehydes. Using bulky ligands (e.g., XPhos) in Sonogashira coupling suppresses alkyne dimerization, while low-temperature reductive hydrolysis prevents aldehyde oxidation.

Green Chemistry Considerations

Solvent-free reactions and aqueous-phase catalysis reduce environmental impact. For example, replacing dichloromethane with cyclopentyl methyl ether (CPME) in chlorination steps improves safety without sacrificing yield .

Chemical Reactions Analysis

2-ethynylpyridine-4-carbaldehyde: undergoes various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate .

  • Reduction: : The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions with reagents like nitric acid or sulfuric acid to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: : Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

  • Oxidation: : 2-ethynylpyridine-4-carboxylic acid

  • Reduction: : 2-ethynylpyridine-4-ol

  • Substitution: : Nitro-substituted or sulfonated derivatives of this compound

Scientific Research Applications

2-ethynylpyridine-4-carbaldehyde: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethynylpyridine-4-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-ethynylpyridine-4-carbaldehyde and analogous compounds:

Compound Name Substituents Key Properties Applications
This compound 2-ethynyl, 4-formyl High reactivity in cross-coupling; planar π-system for coordination chemistry Precursor for ligands, MOFs, and bioactive molecules
4-Ethynylpyridine-2-carbaldehyde 4-ethynyl, 2-formyl Structural isomer; altered electronic effects due to substituent positions Similar to above but with distinct regioselectivity in reactions
3-(m-Tolylethynyl)pyridine (3ch) 3-ethynyl-m-tolyl, pyridine Enhanced steric bulk; reduced aldehyde reactivity Catalytic intermediates in Pd-mediated couplings
4′-Methyl-2,2′-bipyridine-4-carbaldehyde Bipyridine core, 4-formyl, 4′-methyl Improved chelation capacity; methyl group modulates solubility Coordination complexes for catalysis or luminescent materials
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde 2-CF₃, 4-formyl Electron-withdrawing CF₃ group; increased stability under acidic conditions Fluorinated drug intermediates; agrochemicals
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Multiple polar groups (OH, CH₂OH) High solubility in water; involvement in vitamin B6 metabolism Biochemical synthesis (e.g., amino acids, neurotransmitters)

Key Findings:

Reactivity Differences :

  • The ethynyl group in this compound facilitates Pd-catalyzed couplings with aryl tosylates (e.g., yields up to 82% in reactions), whereas 4′-methyl-2,2′-bipyridine-4-carbaldehyde shows superior metal-chelation due to its bipyridine backbone .
  • Trifluoromethyl-substituted analogs exhibit reduced nucleophilicity at the aldehyde group compared to ethynyl derivatives, limiting their use in condensation reactions but enhancing stability .

Electronic and Steric Effects :

  • The position of substituents significantly impacts reactivity. For instance, 4-ethynylpyridine-2-carbaldehyde (isomer of the target compound) shows altered regioselectivity in cycloaddition reactions due to electron density redistribution .
  • Hydroxyl and hydroxymethyl groups in 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde increase hydrogen-bonding capacity, making it more suitable for aqueous-phase biochemistry than hydrophobic ethynyl analogs .

Synthetic Utility :

  • Ethynylpyridine aldehydes are preferred for constructing conjugated systems (e.g., organic semiconductors), while methyl- or CF₃-substituted derivatives are tailored for stability in harsh reaction conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-ethynylpyridine-4-carbaldehyde with high purity?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-pyridinecarbaldehyde (or its halogenated derivative) and terminal alkynes under palladium catalysis. Key steps include:

  • Protecting the aldehyde group during coupling to prevent side reactions (e.g., using acetal protection).
  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and verification by 1H^1H-NMR to confirm the presence of the ethynyl group (sharp singlet at ~3.1 ppm for ≡C-H) and aldehyde proton (~10 ppm) .
    • Critical Data : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate). Typical yields range from 60–75% after optimization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR :
  • 1H^1H-NMR: Aldehyde proton at δ 9.8–10.2 ppm; ethynyl proton at δ 2.8–3.2 ppm.
  • 13C^{13}C-NMR: Aldehyde carbon at ~190–195 ppm; sp-hybridized carbons (C≡C) at 75–85 ppm and 95–100 ppm.
  • IR : Strong absorption at ~2110 cm1^{-1} (C≡C stretch) and ~1700 cm1^{-1} (aldehyde C=O stretch).
  • Validation : Compare spectra with computed data (e.g., PubChem) and ensure absence of impurities (e.g., residual solvents in 1H^1H-NMR) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of vapors (aldehyde groups are irritants).
  • Wear nitrile gloves and safety goggles; avoid skin contact (potential sensitization).
  • Store under inert atmosphere (argon) at 2–8°C to prevent oxidation.
  • Refer to SDS guidelines for aldehydes (e.g., 4-Chlorobenzaldehyde protocols ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Software Tools : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing packing motifs and hydrogen-bonding interactions .
  • Key Parameters : Validate bond lengths (C≡C: ~1.20 Å; C=O: ~1.22 Å) and dihedral angles between pyridine and aldehyde moieties.

Q. What strategies mitigate contradictions in reactivity data during functionalization of this compound?

  • Methodological Answer :

  • Controlled Experiments : Vary substituents on the pyridine ring to assess electronic effects on aldehyde reactivity.
  • Kinetic Studies : Use in situ IR to monitor reaction rates of aldehyde oxidation or nucleophilic additions.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer :

  • Ligand Design : Exploit the aldehyde and ethynyl groups as binding sites for metal ions (e.g., Ag+^+, Cu2+^{2+}).
  • Synthesis : Solvothermal reactions with metal salts (e.g., AgNO3_3) in DMF/ethanol.
  • Characterization : PXRD for framework structure; BET analysis for surface area.
  • Applications : MOFs for gas storage or catalysis, leveraging the compound’s π-conjugated system .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<1%).
  • Elemental Analysis : Compare experimental C, H, N values with theoretical calculations (e.g., ±0.3% deviation).
  • Cross-Validation : Correlate NMR, IR, and mass spectrometry data to confirm consistency .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent ratios) meticulously to enable replication .
  • Advanced Tools : Leverage software like SHELX and Mercury for structural analysis, avoiding reliance on non-peer-reviewed sources (e.g., BenchChem ).
  • Safety Compliance : Align handling protocols with SDS standards for aldehydes (e.g., 4-Chlorobenzaldehyde ).

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